molecular formula C16H12N4O2S B2972093 4-(3-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 67443-02-1

4-(3-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B2972093
CAS No.: 67443-02-1
M. Wt: 324.36
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Description

4-(3-Methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a triazoloquinazoline derivative characterized by a 3-methoxyphenyl substituent at position 4 and a sulfanyl (-SH) group at position 1 of the heterocyclic core. This compound has been investigated primarily for its H1-antihistaminic activity, demonstrating potent inhibition of histamine-induced bronchospasm in guinea pigs (72.76% protection) with significantly reduced sedation (10%) compared to the reference drug chlorpheniramine maleate (71% protection, 25% sedation) . The structural features of this molecule, particularly the electron-donating methoxy group and the reactive sulfanyl moiety, contribute to its pharmacological profile and regioselective reactivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methoxyphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S/c1-22-11-6-4-5-10(9-11)19-14(21)12-7-2-3-8-13(12)20-15(19)17-18-16(20)23/h2-9H,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDMBNLJJCAZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326126
Record name 4-(3-methoxyphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679887
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

67443-02-1
Record name 4-(3-methoxyphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(3-Methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a compound belonging to the class of triazoloquinazolines. This compound has garnered attention due to its potential biological activities, particularly its antihistaminic and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

The synthesis of this compound typically involves cyclization reactions starting from appropriate hydrazino derivatives. The compound's unique structure includes a methoxy group and a sulfanyl group, which are crucial for its biological activity.

Molecular Characteristics

PropertyValue
Molecular FormulaC12H10N4OS
Molecular Weight246.30 g/mol
IUPAC NameThis compound

Antihistaminic Activity

Research indicates that compounds within the triazoloquinazoline class exhibit significant H1-antihistaminic activity. In vivo studies conducted on guinea pigs showed that various derivatives protected against histamine-induced bronchospasm. Notably, 1-methyl-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one demonstrated a protection rate of 72.76%, comparable to the standard drug chlorpheniramine maleate (71%) with reduced sedation effects (10% vs. 25%) .

Anticancer Activity

The anticancer potential of triazoloquinazolines has been explored in several studies. For instance, compounds have shown cytotoxic effects against various cancer cell lines such as HePG2 (liver), MCF-7 (breast), and HCT-116 (colon) with IC50 values ranging from 6.12 to 9.58 μM . The mechanism of action is believed to involve inhibition of key cellular pathways associated with proliferation and survival of cancer cells.

Study 1: H1-Antihistaminic Activity

In a study evaluating the antihistaminic properties of several triazoloquinazolines:

  • Method : Guinea pigs were exposed to histamine after administration of test compounds.
  • Results : All tested compounds exhibited significant protective effects against bronchospasm.
  • : The derivatives could serve as prototypes for new antihistaminic agents due to their efficacy and lower sedation rates .

Study 2: Anticancer Efficacy

A series of synthesized triazoloquinazolines were tested for anticancer activity:

  • Method : Cytotoxicity assays were performed on NCI 60 cancer cell lines.
  • Results : The most potent compounds exhibited IC50 values below 10 μM across multiple cell lines.
  • : These findings support the development of triazoloquinazolines as potential anticancer therapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of 4-(3-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one are best understood through comparison with analogs bearing modifications at positions 1, 4, or the triazoloquinazoline core. Key findings are summarized in Table 1 and discussed below.

Table 1: Comparison of Triazoloquinazoline Derivatives

Compound Name Substituents (Position) Biological Activity (% Protection) Sedation (%) Key Findings References
Target Compound 4-(3-methoxyphenyl), 1-SH 72.76 (H1-antihistaminic) 10 Optimal balance of potency and reduced sedation; sulfanyl enhances stability
1-Methyl-4-(3-methoxyphenyl) derivative 4-(3-methoxyphenyl), 1-CH3 72.76 (H1-antihistaminic) 10 Equipotent to target compound; methyl substitution retains activity
1-Methyl-4-(4-chlorophenyl) derivative 4-(4-chlorophenyl), 1-CH3 72.71 (H1-antihistaminic) N/A Chlorine substituent slightly reduces potency vs. methoxy
4-(3-Ethylphenyl)-1-methyl derivative 4-(3-ethylphenyl), 1-CH3 74.6 (H1-antihistaminic) 10 Ethyl group enhances potency but may increase lipophilicity
5-(p-Fluorophenyl) triazoloquinoline 5-(4-fluorophenyl), triazolo ED50: 27.4 mg/kg (MES test) N/A Fluorine enhances anticonvulsant activity; triazole critical for efficacy
3-Benzyl-2-methyl derivative 3-benzyl, 2-CH3 Antihypertensive (SHR model) N/A Divergent activity (antihypertensive) due to core modification

Substituent Effects on H1-Antihistaminic Activity

  • Position 4 Substituents : The 3-methoxyphenyl group in the target compound provides comparable H1-antihistaminic activity (72.76%) to the 3-ethylphenyl analog (74.6% ), suggesting that moderate electron-donating groups optimize receptor binding. In contrast, the 4-chlorophenyl derivative (72.71% ) shows slightly reduced efficacy, likely due to the electron-withdrawing nature of chlorine.
  • Position 1 Substituents : Replacement of the sulfanyl (-SH) group with methyl (-CH3) in the target compound’s analog retains potency (72.76%) but may alter metabolic stability. The sulfanyl group’s nucleophilicity could enhance interactions with histamine receptors or reduce oxidative degradation .

Sedation and Selectivity

The target compound and its 1-methyl-4-(3-methoxyphenyl) analog exhibit minimal sedation (10%) compared to chlorpheniramine maleate (25–30% ). In contrast, the 3-ethylphenyl derivative (4b ) maintains low sedation despite higher potency, indicating that alkyl substituents may fine-tune selectivity.

Reactivity and Regioselectivity

The sulfanyl group at position 1 enables regioselective reactions with electrophiles, as demonstrated in studies on analogous thioamide-containing triazoloquinazolines. For example, acyl halides form kinetically controlled S-acyl intermediates before rearranging to N2-acyl derivatives, a process validated by DFT calculations . This reactivity profile distinguishes the target compound from methyl- or aryl-substituted analogs, offering pathways for prodrug development.

Divergent Pharmacological Activities

  • Anticonvulsant Activity : Triazoloquinazolines with a p-fluorophenyl group (e.g., compound 3f ) exhibit potent anticonvulsant effects (ED50 = 22.0 mg/kg), highlighting the impact of fluorinated aryl groups on CNS targets.
  • Antihypertensive Activity : 3-Benzyl-2-methyl derivatives show activity in spontaneously hypertensive rats, underscoring how core modifications (e.g., triazolo[5,1-b]quinazolin-9-one) redirect biological effects .

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